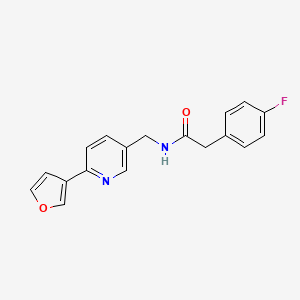

2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c19-16-4-1-13(2-5-16)9-18(22)21-11-14-3-6-17(20-10-14)15-7-8-23-12-15/h1-8,10,12H,9,11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFRZESHJOYDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluoroaniline and 3-furylpyridine. These intermediates are then subjected to acylation reactions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable for synthesizing derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. Studies have shown that it can interact with specific molecular targets, modulating their activity and leading to various biological effects.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Medicine

The therapeutic potential of this compound is under investigation for its anti-inflammatory and anticancer properties. Preliminary findings suggest that it may inhibit tumor growth through various mechanisms.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced inflammation markers | |

| Anticancer | Inhibition of tumor cell proliferation | |

| Enzyme inhibition | Modulation of metabolic enzymes |

Industry

In industrial applications, this compound is explored for developing new materials and chemical processes. Its unique properties may lead to innovations in pharmaceuticals and agrochemicals.

Pathways Involved

- Signal Transduction : The compound may influence pathways related to cell signaling.

- Gene Expression : It can affect the transcription of specific genes involved in inflammation and cancer.

- Metabolic Processes : Modulation of metabolic enzymes can lead to altered cellular metabolism.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide with analogs reported in the literature, focusing on structural variations, physicochemical properties, and biological activities:

Key Observations :

Substituent Effects :

- Replacement of the 4-fluorophenyl group with a 2-methoxyphenyl (as in ) reduces antimicrobial potency but improves solubility due to the methoxy group’s hydrophilicity.

- Pyridine vs. Pyridazine : Pyridazine-based analogs (e.g., ) show stronger antifungal activity, likely due to enhanced π-stacking interactions with fungal enzyme active sites.

Biological Activity Trends: The 4-fluorophenyl group in the target compound may confer higher metabolic stability compared to non-halogenated analogs (e.g., 5RGZ in ), as fluorine reduces oxidative degradation. Furan substitution: Compounds with furan-3-yl (vs. furan-2-yl) exhibit better pharmacokinetic profiles due to reduced steric hindrance in binding pockets .

Binding Affinity :

Biological Activity

2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of a fluorine atom in the phenyl ring and the furan-pyridine structural motif suggest unique interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its structure can be represented as follows:

This compound features a fluorinated phenyl group and a pyridine-furan moiety, both of which are known to enhance biological activity through various mechanisms.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes, receptors, and proteins. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.

- Signal Transduction : The compound may affect signaling pathways that regulate gene expression and cellular metabolism.

Biological Activity Studies

Recent studies have highlighted the biological activities of similar compounds, providing insights into the potential efficacy of this compound.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown:

| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |

|---|---|---|

| Compound A | 4.69 (B. subtilis) | 16.69 (C. albicans) |

| Compound B | 5.64 (S. aureus) | 56.74 (F. oxysporum) |

| Compound C | 8.33 (E. faecalis) | - |

These findings suggest that modifications in the chemical structure can lead to varying degrees of antibacterial and antifungal activity.

Case Studies

- Case Study on Pyridine Derivatives : A study investigated the antibacterial effects of several pyridine derivatives, finding that modifications at specific positions significantly enhanced activity against Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups like fluorine improved potency.

- Fluorinated Compounds : Another research article focused on the synthesis and evaluation of fluorinated compounds, demonstrating that fluorination often leads to increased metabolic stability and enhanced binding affinity to biological targets . This aligns with the expected behavior of this compound.

Q & A

Q. What are the common synthetic routes for 2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide?

The synthesis involves multi-step protocols:

- Substitution reactions : Introduce the 4-fluorophenyl group using precursors like 4-fluorophenylacetic acid under alkaline conditions.

- Coupling steps : Attach the furan-pyridine moiety via Suzuki-Miyaura cross-coupling (palladium catalysts, e.g., Pd(PPh₃)₄) or nucleophilic aromatic substitution.

- Amide bond formation : Condense intermediates using carbodiimide-based condensing agents (e.g., EDC/HCl) in anhydrous DMF or THF.

Critical parameters include inert atmosphere (N₂/Ar), temperature control (60–80°C for coupling), and post-synthesis purification via column chromatography (>95% purity) .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C/19F NMR confirms regiochemistry and detects fluorophenyl/furan motifs.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% by UV detection at 254 nm).

X-ray crystallography resolves absolute stereochemistry if crystalline forms are obtained .

Q. How do reaction conditions influence yield and purity during synthesis?

Key factors include:

- Solvent polarity : DMF enhances nucleophilicity in substitution reactions, while THF improves intermediate solubility.

- Catalyst loading : 0.5–2 mol% Pd for cross-coupling balances efficiency and cost.

- Temperature : Lower temperatures (0–25°C) prevent acid-sensitive intermediate degradation; higher temperatures (70–100°C) accelerate coupling.

- Workup protocols : Aqueous washes (NaHCO₃) remove unreacted reagents, and silica gel chromatography isolates pure product. Systematic DoE (Design of Experiments) optimizes these parameters .

Advanced Research Questions

Q. How can structural modifications impact biological activity?

Structure-Activity Relationship (SAR) insights:

- Fluorophenyl position : Para-substitution improves metabolic stability vs. ortho/meta .

- Furan replacement : Thiophene or pyrazole alters target binding (e.g., kinase inhibition) via steric/electronic effects .

- Linker optimization : A longer methylene spacer (e.g., –CH₂CH₂–) increases solubility but reduces CNS penetration.

Computational docking (AutoDock Vina) paired with in vitro enzyme assays (IC₅₀ measurements) guides rational design .

Q. How to resolve contradictions between computational predictions and experimental data?

Strategies include:

- Enhanced molecular dynamics (MD) : Simulate furan-pyridine conformational dynamics with explicit solvent models (e.g., TIP3P water).

- Solvent corrections : Apply COSMO-RS to refine binding energy calculations for polar functional groups.

- Experimental validation : Use surface plasmon resonance (SPR) or ITC to measure binding constants and validate docking scores .

Q. What in vitro models evaluate pharmacokinetic properties?

- Hepatic microsomes : Quantify CYP450-mediated metabolism (LC-MS/MS detection of parent compound depletion).

- Caco-2 monolayers : Measure intestinal permeability (Papp) and P-glycoprotein efflux ratios.

- Plasma protein binding : Equilibrium dialysis determines unbound fraction (fu) for dose adjustments.

- hERG inhibition assays : Patch-clamp electrophysiology assesses cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.